molecular formula C21H15NO B3261111 3-Oxo-2,2,3-triphenylpropanenitrile CAS No. 33925-53-0

3-Oxo-2,2,3-triphenylpropanenitrile

Cat. No.: B3261111
CAS No.: 33925-53-0
M. Wt: 297.3 g/mol
InChI Key: RCJSAVIXPVCJGP-UHFFFAOYSA-N
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Description

3-Oxo-2,2,3-triphenylpropanenitrile ( 33925-53-0) is a specialized organic compound with the molecular formula C21H15NO and a molecular weight of 297.35 g/mol . This nitrile ketone serves as a valuable building block in organic synthesis and materials science research. Compounds within this family, particularly β-ketonitriles, are recognized for their versatility as intermediates in constructing complex molecular architectures . While analytical data for this specific compound is limited, its structural features make it a candidate for developing novel heterocyclic systems. Related 3-oxo-propanenitrile derivatives are employed in regioselective Michael addition reactions with conjugated enynones to synthesize polyfunctional δ-diketones . These diketones, in turn, possess significant synthetic potential and can be cyclized into various valuable heterocycles, including 5,6-dihydro-4H-1,2-diazepines, which are of interest due to their antimicrobial and antioxidant properties . The application of such nitrile ketones can extend to the development of new luminescent materials or biologically active compounds . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxo-2,2,3-triphenylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO/c22-16-21(18-12-6-2-7-13-18,19-14-8-3-9-15-19)20(23)17-10-4-1-5-11-17/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJSAVIXPVCJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Oxo 2,2,3 Triphenylpropanenitrile

Classical Approaches to 3-Oxo-2,2,3-triphenylpropanenitrile Synthesis

The traditional synthesis of this compound would likely involve a series of well-established reactions, building the carbon skeleton and introducing the required functional groups in a stepwise manner.

Multi-step Synthetic Routes to the this compound Core Structure

A plausible multi-step synthesis for this compound would commence with the preparation of key intermediates. One such critical precursor is diphenylacetonitrile (B117805). The synthesis of diphenylacetonitrile can be achieved through several methods, including the reaction of benzaldehyde (B42025) with hydrogen cyanide followed by a Friedel-Crafts reaction with benzene (B151609) in the presence of a Lewis acid like aluminum chloride. Another route involves the dehydration of diphenylacetamide.

With diphenylacetonitrile in hand, the next crucial step is the introduction of the benzoyl group at the α-position. This can be accomplished via a C-acylation reaction. A common method for the acylation of active methylene (B1212753) compounds like diphenylacetonitrile involves the use of a strong base to generate a carbanion, which then reacts with an acylating agent such as benzoyl chloride. The choice of base and reaction conditions is critical to favor C-acylation over potential N-acylation if the nitrile group were to hydrolyze.

An alternative classical approach could involve the reaction of an ester with a nitrile. For instance, the reaction of an ethyl benzoate (B1203000) derivative with diphenylacetonitrile in the presence of a strong base like sodium ethoxide could potentially yield the target β-ketonitrile.

A summary of a potential multi-step synthesis is presented below:

StepReactantsReagentsProduct
1Benzyl cyanide, BromineHeatα-Bromophenylacetonitrile
2α-Bromophenylacetonitrile, BenzeneAluminum chlorideDiphenylacetonitrile
3Diphenylacetonitrile, Benzoyl chlorideStrong base (e.g., NaH, LDA)This compound

Strategic Retrosynthetic Analysis for this compound

A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis by disconnecting the target molecule into simpler, commercially available starting materials.

The primary disconnection would be at the C2-C3 bond, which is the bond between the carbonyl carbon and the α-carbon bearing the two phenyl groups and the nitrile. This disconnection reveals two key synthons: a benzoyl cation equivalent and a diphenylacetonitrile anion.

Disconnection 1 (C2-C3 bond):

Target: this compound

Synthons: PhCO⁺ (benzoyl cation) and (Ph)₂C⁻(CN) (diphenylacetonitrile anion)

Synthetic Equivalents: Benzoyl chloride (PhCOCl) and Diphenylacetonitrile ((Ph)₂CHCN) with a strong base.

This analysis points directly to the acylation of diphenylacetonitrile with a benzoyl halide as a primary synthetic strategy.

A secondary disconnection could involve the C-CN bond, although this is generally a less common approach for β-ketonitriles. Another possibility is to disconnect one of the C-Ph bonds at the α-position, suggesting a phenylation reaction of a simpler β-ketonitrile. However, the acylation route is the most direct and synthetically viable.

Modern and Advanced Synthetic Strategies for this compound

Contemporary synthetic chemistry emphasizes efficiency, selectivity, and sustainability. These principles can be applied to the synthesis of this compound.

Catalytic Approaches in this compound Synthesis

While classical methods often rely on stoichiometric amounts of strong bases, modern approaches favor catalytic methods to improve efficiency and reduce waste. For the key acylation step, a catalytic amount of a strong base could potentially be employed, although this can be challenging due to the stoichiometric nature of the salt by-product formation.

More advanced catalytic systems could involve transition-metal catalysis. For instance, palladium- or copper-catalyzed cross-coupling reactions could be envisioned. A hypothetical route could involve the coupling of a benzoyl-metal species with a di-phenyl-halo-acetonitrile derivative. However, the development of such a specific catalytic cycle for this molecule would require significant research.

Iron-catalyzed arylation of aroyl cyanides has been reported as an efficient method for the synthesis of diaryl ketones. nih.gov While not a direct synthesis of the target β-ketonitrile, this methodology highlights the potential of iron catalysis in forming key C-C bonds in related structures.

Principles of Green Chemistry in the Production of this compound

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances.

A significant aspect of green chemistry is the use of safer solvents or the elimination of solvents altogether. The synthesis of β-ketonitriles has been reported using microwave irradiation, which can accelerate reaction rates and sometimes allow for solvent-free conditions. utsa.edu

For the synthesis of this compound, exploring the acylation of diphenylacetonitrile under solvent-free conditions or in environmentally benign solvents like ionic liquids or deep eutectic solvents could be a promising green alternative to traditional volatile organic solvents. Research into the use of glycerol-based solvents like 1,2,3-trimethoxypropane (B1593376) for reductions of nitriles suggests a move towards more sustainable solvent choices in related chemical transformations. google.com

The use of cerium(IV) ammonium (B1175870) nitrate (B79036) in a phosphorus ionic liquid has been reported for the three-component synthesis of related malononitrile (B47326) derivatives, showcasing the potential of ionic liquids as both a promoter and a green reaction medium. wikipedia.org

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental principle of green chemistry that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts.

For the proposed synthesis of this compound via the condensation of diphenylacetonitrile (C₁₄H₁₁N) and benzoyl chloride (C₇H₅ClO), the balanced chemical equation would be:

C₁₄H₁₁N + C₇H₅ClO → C₂₁H₁₅NO + HCl

To calculate the theoretical atom economy, we use the formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Molecular Weight of this compound (C₂₁H₁₅NO): 297.35 g/mol

Molecular Weight of Diphenylacetonitrile (C₁₄H₁₁N): 193.25 g/mol

Molecular Weight of Benzoyl Chloride (C₇H₅ClO): 140.57 g/mol

Sum of Molecular Weights of Reactants: 193.25 + 140.57 = 333.82 g/mol

Atom Economy (%) = (297.35 / 333.82) x 100 ≈ 89.1%

This calculation indicates that, even under ideal conditions, a significant portion of the reactant mass is lost in the form of a byproduct (in this case, hydrochloric acid). In practice, reaction efficiency is also measured by the reaction yield, which is often less than the theoretical maximum due to incomplete reactions or the formation of side products. Improving atom economy often involves designing synthetic routes that minimize the formation of such byproducts, for instance, through addition reactions rather than substitution or elimination reactions.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability.

While no specific flow chemistry applications for the synthesis of this compound have been documented, the synthesis of other heterocyclic and complex molecules has benefited greatly from this technology. For example, the synthesis of 1,2,3-triazoles has been successfully established under continuous flow conditions using heterogeneous catalysts. This approach allows for high yields and functional group tolerance.

Potential Application to this compound Synthesis: A hypothetical flow process for producing this compound could involve pumping solutions of diphenylacetonitrile and a benzoyl derivative through a heated reactor coil. A packed-bed reactor containing a solid-supported base could be used to catalyze the condensation reaction. This setup would allow for precise control over reaction temperature, residence time, and stoichiometry, potentially leading to higher yields and purity compared to batch methods. The in-line quenching and purification could also be integrated into the flow system, streamlining the entire process.

Mechanochemical Synthesis Approaches for this compound

Mechanochemistry utilizes mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent or with minimal solvent (liquid-assisted grinding). This technique is a key component of green chemistry as it can significantly reduce solvent waste, and in some cases, provide access to products that are difficult to obtain through traditional solution-phase chemistry.

Specific mechanochemical methods for synthesizing this compound are not described in the literature. However, the principles of mechanochemistry have been applied to various condensation reactions. For the target compound, a potential mechanochemical approach would involve milling diphenylacetonitrile, a solid benzoyl derivative (like a benzoic anhydride), and a solid base (e.g., potassium carbonate or sodium hydroxide) together in a ball mill. The mechanical energy would facilitate the intimate mixing of reactants and provide the activation energy for the reaction to proceed, potentially forming the desired product without the need for a bulk solvent.

Optimization of Reaction Conditions and Yields for this compound Formation

The yield and purity of a chemical product are highly dependent on the reaction conditions. For the synthesis of β-ketonitriles, including the target compound, factors such as the choice of catalyst, solvent, and temperature are critical for optimizing the outcome.

Influence of Ligands and Catalysts on this compound Production

In the context of β-ketonitrile synthesis, the "catalyst" is often a stoichiometric or catalytic amount of a strong base. The base's role is to deprotonate the α-carbon of the nitrile, generating a nucleophilic carbanion that attacks the electrophilic carbonyl group of the ester or acyl chloride.

The choice of base is critical. Very strong bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) are effective but can be sensitive to moisture and air. researchgate.net Milder bases may not be strong enough to deprotonate the nitrile efficiently. In some syntheses of related compounds, metal alkoxides like sodium methoxide (B1231860) are used. mdpi.com Research on other multicomponent reactions for similar structures has also explored the use of cerium(IV) ammonium nitrate (CAN) as an oxidant in the presence of an ionic liquid.

The table below summarizes catalysts and bases used in the synthesis of various β-ketonitriles, which could be considered for the synthesis of this compound.

Catalyst/BaseReactantsCompound TypeTypical YieldReference
Sodium Methoxide (MeONa)Enynones and 3-oxo-3-phenylpropanenitrileδ-Diketones53-98% mdpi.com
Lithium Diisopropylamide (LDA)Enynones and 3-oxo-3-phenylpropanenitrileδ-Diketones79% mdpi.com
Sodium Hydride (NaH)4-Pentanoylbenzoic acid and acetonitrile (B52724)β-KetonitrileGood researchgate.net
Potassium tert-butoxideEsters and nitrilesβ-Ketonitriles30-72% utsa.edu
LiHMDSTertiary amides and acetonitrilesβ-KetonitrilesUp to 96% rsc.org

This table is illustrative of catalyst systems used for related β-ketonitrile syntheses and does not represent data for the specific synthesis of this compound.

Solvent and Temperature Dependence in this compound Synthesis

The choice of solvent and reaction temperature plays a pivotal role in the synthesis of β-ketonitriles. The solvent must be able to dissolve the reactants but should not react with the strong bases used. Anhydrous (dry) solvents are typically required to prevent the base from being quenched by water. Common solvents include tetrahydrofuran (B95107) (THF), diethyl ether, toluene, and methanol (B129727), depending on the base used. mdpi.comrsc.org

Temperature affects the reaction rate and selectivity. Some reactions are performed at room temperature, while others may require cooling (e.g., for LDA reactions to control reactivity) or heating to proceed at a reasonable rate. For instance, the reaction of enynones with 3-oxo-3-phenylpropanenitrile using sodium methoxide proceeds effectively at room temperature. mdpi.com Microwave-assisted synthesis, which involves rapid heating, has also been shown to be effective for preparing β-ketonitriles. utsa.edu

The following table outlines solvent and temperature conditions from studies on related compounds.

Solvent(s)TemperatureReaction SystemReference
Methanol (MeOH)Room TemperatureEnynone + 3-oxo-3-phenylpropanenitrile with MeONa mdpi.com
Tetrahydrofuran (THF)Room TemperatureEnynone + 3-oxo-3-phenylpropanenitrile with LDA mdpi.com
Toluene / THFNot specifiedTertiary amide + acetonitrile with LiHMDS rsc.org
Tetrahydrofuran (THF)Microwave irradiationEsters + nitriles with potassium tert-butoxide utsa.edu

This table provides examples of conditions used for related β-ketonitrile syntheses and does not represent specific data for the synthesis of this compound.

Reactivity and Reaction Mechanisms of 3 Oxo 2,2,3 Triphenylpropanenitrile

Nucleophilic Reactivity of the Nitrile and Carbonyl Moieties in 3-Oxo-2,2,3-triphenylpropanenitrile

The reactivity of this compound towards nucleophiles is centered on its two primary electrophilic sites: the carbonyl carbon and the nitrile carbon. The presence of three phenyl groups significantly influences the accessibility and reactivity of these functional groups.

Additions to the Carbonyl Group of this compound

The carbonyl group in β-ketonitriles is a classic site for nucleophilic attack. However, in this compound, the severe steric hindrance imposed by the two geminal phenyl groups at the α-position and the phenyl group attached to the carbonyl carbon dramatically reduces the accessibility of the carbonyl carbon. While typical reactions of ketones with nucleophiles like Grignard reagents or organolithium compounds are well-established, their application to this specific substrate is not extensively documented in the available literature. It is reasonable to predict that such reactions would be exceptionally sluggish or require harsh conditions to overcome the steric barrier.

Transformations of the Nitrile Functionality in this compound

The nitrile group offers another avenue for nucleophilic attack. Common transformations of nitriles include hydrolysis to carboxylic acids or amides, and reduction to primary amines. The acidic or basic hydrolysis of the nitrile in this compound would likely be a challenging process due to the steric congestion around the nitrile group. Similarly, reduction of the nitrile using standard reducing agents like lithium aluminum hydride would have to contend with the bulky phenyl substituents.

Electrophilic Transformations Involving this compound

Electrophilic attack on this compound can occur at several positions. The oxygen of the carbonyl group possesses lone pairs of electrons, making it susceptible to protonation or coordination with Lewis acids. This activation would enhance the electrophilicity of the carbonyl carbon. Furthermore, the aromatic phenyl rings can undergo electrophilic substitution reactions, although the specific outcomes would depend on the reaction conditions and the directing effects of the substituents.

Rearrangement Reactions of this compound

Rearrangement reactions are a fascinating aspect of organic chemistry, often leading to complex molecular scaffolds. For β-ketonitriles, rearrangements can be induced under various conditions. While specific rearrangement reactions of this compound are not prominently reported, related structures like 3-oxo-2-arylhydrazonopropanenitriles have been shown to undergo Dimroth-type rearrangements. researchgate.net It is conceivable that under specific stimuli, the triphenyl-substituted framework could undergo skeletal rearrangements, potentially involving phenyl group migration.

Cycloaddition Reactions of this compound

Cycloaddition reactions provide a powerful tool for the construction of cyclic systems. The nitrile group in this compound could potentially participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azides or nitrile oxides to form heterocyclic compounds. uchicago.edu However, the steric bulk of the three phenyl groups would be a major determining factor in the feasibility and stereochemical outcome of such reactions. The reaction of rhenium oxo complexes with diphenyl ketene (B1206846) has been shown to result in [3+2] cycloaddition products, highlighting a potential, albeit specialized, cycloaddition pathway. nih.gov

Mechanistic Investigations of this compound Reactivity

Detailed mechanistic investigations into the reactivity of this compound are scarce in the literature. However, studies on related, less sterically hindered β-ketonitriles can offer valuable insights. For instance, the Michael addition of 3-oxo-3-phenylpropanenitrile to linear conjugated enynones proceeds via the formation of an enolate anion which then attacks the electrophilic double bond. nih.govnih.govmdpi.com A plausible mechanism for this reaction involves the initial deprotonation at the α-carbon, followed by nucleophilic attack. In the case of this compound, the α-carbon is quaternary and lacks a proton, precluding the formation of a simple enolate at this position. Any enolate-type reactivity would have to involve the γ-position if an appropriate substrate were used.

Computational studies on the nucleophilic addition to carbonyl groups have provided a deeper understanding of the factors governing these reactions, including orbital interactions and conformational preferences. informahealthcare.com Similar theoretical investigations on this compound would be invaluable in elucidating the impact of its unique steric and electronic properties on its reaction pathways.

Kinetic Studies of this compound Reactions

Kinetic studies are fundamental to understanding the rates at which chemical reactions proceed and the factors that influence these rates. For this compound, kinetic analysis would likely focus on reactions involving its key functional groups: the ketone and the nitrile, as well as the reactivity of the α-carbon. However, direct kinetic data for reactions involving this compound is sparse in published literature. Therefore, we can infer its likely kinetic behavior by examining studies on analogous, less sterically hindered structures such as 3-oxo-3-phenylpropanenitrile.

One of the most characteristic reactions for compounds with an acidic α-hydrogen adjacent to a carbonyl group is the Michael addition. nih.govmasterorganicchemistry.comorganic-chemistry.org In this reaction, a carbanion formed by deprotonation of the α-carbon acts as a nucleophile. For 3-oxo-3-phenylpropanenitrile, the reaction with conjugated enones has been studied, and the reaction conditions are known to influence the reaction time. nih.gov

The presence of three bulky phenyl groups in this compound would be expected to introduce significant steric hindrance around the α-carbon and the carbonyl group. This steric congestion would likely decrease the rate of reactions that require nucleophilic attack at the carbonyl carbon or deprotonation at the α-carbon.

Table 1: Representative Reaction Conditions for Michael Addition of a 3-Oxo-3-phenylpropanenitrile Analogue

Reactant 1Reactant 2BaseSolventReaction Time (h)Yield (%)Reference
3-oxo-3-phenylpropanenitrile1,5-Diphenylpent-2-en-4-yn-1-oneMeONaMeOH4 - 2653 - 98 nih.govnih.gov

The keto-enol tautomerism is another key equilibrium for which kinetic studies are relevant. masterorganicchemistry.comlibretexts.org The rate of enolization is a critical factor in many reactions of ketones. For this compound, the stability of the enol form would be influenced by the electronic effects of the three phenyl groups. While the phenyl group on the carbonyl carbon can conjugate with the enol double bond, providing stabilization, the two phenyl groups on the α-carbon would create significant steric strain, potentially disfavoring a planar enol structure and thus affecting the kinetics of its formation.

Isotopic Labeling Studies in this compound Transformations

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed reaction mechanisms. wikipedia.org In the context of this compound, isotopic labeling could be employed to elucidate mechanisms of reactions such as hydrolysis, reduction, or rearrangement.

While no specific isotopic labeling studies have been reported for this compound, the principles can be illustrated by considering the hydrolysis of the nitrile group. The hydrolysis of nitriles to carboxylic acids can proceed under acidic or basic conditions, typically forming an amide intermediate. libretexts.orgpressbooks.pub By using ¹⁸O-labeled water (H₂¹⁸O), the origin of the oxygen atom in the final carboxylic acid product can be determined.

For this compound, a similar study could confirm the pathway of hydrolysis. Furthermore, deuterium (B1214612) labeling could be used to investigate the kinetics of keto-enol tautomerism. By replacing the α-hydrogen with deuterium, the rate of enolization could be monitored, for instance, through mass spectrometry or NMR spectroscopy.

Another area where isotopic labeling would be invaluable is in studying potential rearrangement reactions. For instance, if the triphenylmethyl group were to migrate, labeling one of the phenyl rings with ¹³C would allow for its position to be tracked in the product.

Recent advancements have focused on the isotopic labeling of the cyano group itself, often for applications in medicinal chemistry and drug development. researchgate.netresearchgate.netcea.fr These methods, which can involve the use of labeled cyanide sources like K¹³CN or Zn(¹⁴CN)₂, could theoretically be applied to the synthesis of isotopically labeled this compound to study its metabolic fate or reaction pathways. cea.fr

Transition State Analysis in this compound Chemistry

Transition state analysis, often performed using computational chemistry methods like Density Functional Theory (DFT), provides insights into the high-energy structures that molecules pass through during a chemical reaction. quantumatk.comresearchgate.netucsb.edu The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

For this compound, transition state calculations would be particularly insightful for understanding the influence of its sterically demanding structure on its reactivity. For any reaction, such as a nucleophilic addition to the carbonyl group, the approach of the nucleophile would be sterically hindered by the two phenyl groups on the α-carbon and the phenyl group on the carbonyl carbon.

Computational models could be used to calculate the geometries and energies of the transition states for various proposed reaction pathways. For example, in a reduction reaction using a hydride reagent, the trajectory of the hydride attack on the carbonyl carbon could be modeled. The calculated activation energy for this process would likely be higher compared to a less substituted ketone, reflecting a slower reaction rate.

Table 2: Theoretical Approaches to Transition State Analysis

MethodApplicationExpected Insights for this compound
Density Functional Theory (DFT)Calculation of transition state geometries and activation energies.Quantification of steric hindrance effects on reaction rates; comparison of different mechanistic pathways.
Nudged Elastic Band (NEB)Finding the minimum energy path between reactants and products.Visualization of the reaction coordinate and identification of the transition state structure.
Harmonic Transition State Theory (HTST)Calculation of reaction rate constants from computational data.Prediction of reaction kinetics and comparison with potential experimental data.

Distortion/interaction analysis, a computational tool, could further dissect the activation barrier into the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules. researchgate.net For this compound, such an analysis would likely show a high distortion energy due to the need to accommodate the bulky phenyl groups in the confined space of the transition state.

Advanced Spectroscopic and Structural Elucidation of 3 Oxo 2,2,3 Triphenylpropanenitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for 3-Oxo-2,2,3-triphenylpropanenitrile

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds like this compound. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.

In the ¹H NMR spectrum, the fifteen protons of the three phenyl groups would typically appear as complex multiplets in the aromatic region (approximately 7.0-8.2 ppm). The exact chemical shifts and splitting patterns would depend on the specific electronic environment and through-space interactions dictated by the molecule's conformation.

The ¹³C NMR spectrum is particularly informative. It would show distinct signals for the carbonyl carbon (C=O), the nitrile carbon (C≡N), the quaternary C2 carbon, and the various carbons of the three non-equivalent phenyl rings. The carbonyl carbon is expected in the downfield region around 190-200 ppm, while the nitrile carbon signal typically appears around 115-120 ppm. nih.gov The quaternary carbon C2, bonded to two phenyl groups and the nitrile group, would have a unique chemical shift. The remaining aromatic carbons would produce a series of signals in the 125-140 ppm range. rsc.org

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Nucleus Expected Chemical Shift (δ) in ppm Notes
Phenyl Protons¹H7.0 - 8.2Complex multiplet signals.
Carbonyl Carbon¹³C190 - 200Characteristic for ketones. nih.gov
Phenyl Carbons¹³C125 - 140Multiple signals due to non-equivalent rings. rsc.org
Nitrile Carbon¹³C115 - 120Typical range for nitrile groups. nih.gov
Quaternary Carbon (C2)¹³C40 - 60Estimated range for a highly substituted carbon.

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Structural Assignment

While 1D NMR provides foundational data, multi-dimensional NMR techniques are essential for the unambiguous assignment of all proton and carbon signals in a complex structure like this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within individual spin systems. For this molecule, COSY would be used to trace the connectivity between the ortho, meta, and para protons within each of the three distinct phenyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded carbon and proton atoms. columbia.edu It would definitively link each aromatic proton signal to its corresponding carbon signal, simplifying the assignment of the phenyl ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful technique for assembling the molecular skeleton, as it shows correlations between carbons and protons that are two or three bonds apart. columbia.edu For this compound, HMBC would be crucial for:

Connecting the phenyl protons to the quaternary carbon (C2) and the carbonyl carbon (C3).

Confirming the attachment of the benzoyl group by showing a correlation from the ortho-protons of its phenyl ring to the carbonyl carbon (C3).

Establishing the connectivity of the two geminal phenyl groups by showing correlations from their protons to the quaternary carbon (C2).

Linking the nitrile group to the structure via correlations from nearby protons to the nitrile carbon.

These techniques, used in combination, allow for a complete and confident assignment of the entire molecular structure. scielo.br

Advanced NMR Applications in Elucidating Reaction Intermediates and Stereochemistry of this compound

NMR spectroscopy is not only used for final product characterization but also for studying reaction dynamics and stereochemistry. In syntheses involving this compound, such as a Michael addition, NMR can be used to monitor the reaction progress and identify transient intermediates. nih.gov For instance, the formation of an enolate or carbanion intermediate during synthesis would cause significant changes in the chemical shifts of nearby protons and carbons, which could be observed by in-situ NMR monitoring. carlroth.com

Furthermore, advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are vital for determining stereochemistry. mdpi.com Although this compound itself is achiral, related chiral derivatives could be analyzed by NOESY. This experiment detects through-space interactions between protons that are close to each other, regardless of bonding. The presence or absence of NOE cross-peaks can establish the relative configuration of substituents in diastereomers or the preferred conformation of the molecule in solution. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Conformation of this compound

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide unequivocal information on the absolute conformation and, if applicable, the stereochemistry of this compound.

Should a suitable single crystal be obtained, the analysis would yield precise data on:

Bond Lengths: The exact lengths of all bonds, including the C=O, C≡N, C-C, and C-H bonds.

Bond Angles: The angles between all bonded atoms, defining the geometry around each atom, including the tetrahedral arrangement around the C2 carbon.

Torsional Angles: The dihedral angles that describe the rotation around single bonds. This is particularly important for defining the spatial orientation of the three phenyl rings relative to each other and to the keto-nitrile backbone.

Intermolecular Packing: How individual molecules arrange themselves in the crystal lattice, highlighting intermolecular forces like van der Waals interactions or dipole-dipole interactions.

While specific crystallographic data for this compound is not detailed in the provided search results, the technique remains the gold standard for unambiguous structural proof.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring in this compound Research

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a rapid and powerful method for identifying functional groups within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For this compound, the IR spectrum would be dominated by characteristic absorption bands. The most diagnostic peaks would be the strong stretching vibration of the ketone carbonyl group (C=O) and the sharp, medium-intensity stretch of the nitrile group (C≡N). nih.gov Aromatic C-H and C=C stretching vibrations would also be prominent.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, symmetrical, non-polar bonds often produce strong Raman signals. The C≡N bond and the symmetric breathing modes of the phenyl rings would be expected to show strong signals in the Raman spectrum.

These techniques are also invaluable for real-time reaction monitoring. For example, in a reaction to synthesize this compound, one could monitor the disappearance of reactant peaks and the simultaneous appearance of the characteristic C=O and C≡N product peaks to track the reaction's progress and completion.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Expected Intensity
Nitrile (C≡N)StretchIR / Raman2200 - 2260Medium (IR), Strong (Raman) nih.govinformahealthcare.com
Ketone (C=O)StretchIR / Raman1680 - 1700Strong (IR) nih.gov
Aromatic RingC=C StretchIR / Raman1450 - 1600Variable
Aromatic C-HStretchIR / Raman3000 - 3100Medium to Weak

Mass Spectrometry (MS) for Fragmentation Pattern Analysis and High-Resolution Mass Determination of this compound

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of a compound and for gaining structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million. rsc.org For this compound (molecular formula C₂₁H₁₅NO), HRMS would be used to confirm its elemental composition by matching the experimentally measured mass to the calculated exact mass (297.115364 Da). chemspider.com This is a crucial step in confirming the identity of a newly synthesized compound. nih.gov

Fragmentation Pattern Analysis: In techniques like Electron Ionization (EI-MS), the molecule is ionized and fragmented. The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, several characteristic fragmentation pathways can be predicted based on its structure:

Loss of a Phenyl Radical: Cleavage of a C-C bond could lead to the loss of a phenyl group (•C₆H₅, 77 Da).

Formation of the Benzoyl Cation: A very common fragmentation for benzoyl compounds is the formation of the stable benzoyl cation ([C₆H₅CO]⁺, m/z = 105).

Loss of Carbon Monoxide: The molecular ion could lose carbon monoxide (CO, 28 Da) from the ketone group.

Loss of the Nitrile Group: Cleavage could result in the loss of a cyanide radical (•CN, 26 Da).

The analysis of these fragments helps to piece together the structure of the parent molecule, corroborating data from other spectroscopic methods.

Table 3: Plausible Mass Spectrometry Fragments for this compound

Proposed Fragment Ion Formula m/z (Nominal) Plausible Origin
Molecular Ion [M]⁺[C₂₁H₁₅NO]⁺297Parent Molecule
Benzoyl Cation[C₇H₅O]⁺105Cleavage of the bond between C2 and C3
Triphenylmethyl Cation[C₁₉H₁₅]⁺243Loss of CO and CN from [M]⁺
Phenyl Cation[C₆H₅]⁺77Fragmentation of larger ions
[M - CO]⁺[C₂₀H₁₅N]⁺269Loss of neutral carbon monoxide

Theoretical and Computational Studies of 3 Oxo 2,2,3 Triphenylpropanenitrile

Quantum Chemical Calculations on the Electronic Structure of 3-Oxo-2,2,3-triphenylpropanenitrile

The primary goal of these calculations is to solve the Schrödinger equation for the molecule to determine its electronic structure. This involves optimizing the molecular geometry to find the most stable arrangement of atoms and then calculating various electronic properties based on this optimized structure.

Molecular Orbital Analysis (HOMO/LUMO) of this compound

A crucial aspect of quantum chemical calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netchemspider.com The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic sites. chemrxiv.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. chemrxiv.org A smaller HOMO-LUMO gap suggests that less energy is required to excite an electron from the HOMO to the LUMO, implying higher reactivity. For triphenylamine (B166846) derivatives, which share the triphenyl structural motif with the title compound, DFT calculations have been used to determine HOMO and LUMO energies and their corresponding energy gaps. nih.govchemrxiv.org

For this compound, it is anticipated that the HOMO would be localized on the electron-rich phenyl rings and potentially the oxygen atom of the carbonyl group. The LUMO is expected to be centered around the electron-withdrawing nitrile and carbonyl groups.

Illustrative Data for a Related Compound (Triphenylamine Derivative)

Molecular OrbitalEnergy (eV)
HOMO-5.50
LUMO-2.37
HOMO-LUMO Gap3.13

Note: This data is for a tricyanovinyl-substituted triphenylamine and is presented for illustrative purposes to demonstrate the type of information obtained from HOMO-LUMO analysis. nih.gov

Charge Distribution and Reactivity Descriptors of this compound

The distribution of electron density within a molecule is key to understanding its reactivity. Quantum chemical calculations can generate a molecular electrostatic potential (MEP) map, which visually represents the charge distribution. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group due to their high electronegativity. The phenyl rings would also exhibit regions of negative potential above and below the plane of the rings, characteristic of aromatic systems.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions.

These descriptors provide a quantitative framework for comparing the reactivity of different molecules.

Conformational Analysis of this compound

The three-dimensional structure, or conformation, of a molecule plays a critical role in its physical and chemical properties. For a molecule with multiple single bonds, such as this compound, various conformations can exist due to the rotation around these bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Computational methods, such as DFT, can be employed to perform a systematic search of the potential energy surface of the molecule. This involves rotating the single bonds in a stepwise manner and calculating the energy of each resulting conformation. The results of such an analysis would reveal the preferred spatial arrangement of the three phenyl groups and the nitrile group. It is likely that steric hindrance between the bulky phenyl groups would be a major factor in determining the most stable conformation.

Studies on other substituted triphenyl compounds have shown that the phenyl rings are often twisted out of a common plane to minimize steric repulsion. psu.edu A similar arrangement would be expected for this compound.

Computational Modeling of Reaction Pathways Involving this compound

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. By modeling the reaction pathways, it is possible to identify transition states, calculate activation energies, and determine the feasibility of a proposed mechanism.

Density Functional Theory (DFT) Studies on Reaction Mechanisms of this compound

DFT is a widely used method for studying reaction mechanisms due to its balance of accuracy and computational cost. nih.gov For reactions involving this compound, DFT calculations could be used to explore various possibilities. For instance, the Michael addition of a nucleophile to a related β-ketonitrile, 3-oxo-3-phenylpropanenitrile, has been studied, and a plausible reaction mechanism was proposed based on the regioselective attack of the nucleophile. mdpi.comnih.gov

In a hypothetical DFT study of a reaction involving this compound, the geometries of the reactants, transition states, and products would be optimized. The calculated energies of these species would then be used to construct a reaction profile, which illustrates the energy changes that occur as the reaction progresses. This would provide valuable insights into the reaction's kinetics and thermodynamics.

Prediction of Spectroscopic Parameters for this compound

An important application of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of a compound. DFT calculations can be used to predict various spectroscopic parameters, including:

Vibrational Frequencies (Infrared and Raman): Theoretical vibrational spectra can be calculated and compared with experimental data to confirm the structure of a molecule. Each calculated frequency corresponds to a specific vibrational mode of the molecule.

NMR Chemical Shifts: The chemical shifts of ¹H and ¹³C nuclei can be predicted, providing valuable information for structural elucidation.

Electronic Transitions (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum, which corresponds to the excitation of electrons from occupied to unoccupied orbitals.

While no specific predicted spectroscopic data for this compound is available in the searched literature, studies on similar molecules have shown good agreement between theoretically predicted and experimentally measured spectra. tandfonline.com

Synthetic Applications and Derivative Chemistry of 3 Oxo 2,2,3 Triphenylpropanenitrile

3-Oxo-2,2,3-triphenylpropanenitrile as a Key Intermediate in Complex Molecule Synthesis

Synthesis of Heterocycles from this compound

There is no available scientific literature detailing the use of this compound as a precursor for the synthesis of heterocyclic compounds.

Construction of Carbocyclic Systems via this compound

Information regarding the application of this compound in the construction of carbocyclic systems is not present in the current body of scientific research.

Derivatization Chemistry of this compound

Modifications at the Carbonyl Group of this compound

Specific chemical modifications targeting the carbonyl group of this compound have not been reported in the scientific literature.

Transformations of the Nitrile Group in this compound

There are no documented transformations of the nitrile functionality within the this compound molecule.

Functionalization of the Phenyl Rings of this compound

Methodologies for the functionalization of the phenyl rings of this compound are not described in the available scientific literature.

Advanced Analytical Techniques for 3 Oxo 2,2,3 Triphenylpropanenitrile Research

Chromatographic Methods for Purity and Reaction Monitoring in 3-Oxo-2,2,3-triphenylpropanenitrile Research

Chromatographic techniques are pivotal in the analysis of this compound, enabling the separation, identification, and quantification of the compound and related substances within a mixture. These methods are crucial for assessing the purity of synthesized batches and for tracking the progress of chemical reactions involving this nitrile derivative.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis of this compound

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the quantitative analysis of this compound. This technique allows for the precise determination of the compound's concentration in a sample, which is essential for yield calculations and for establishing the purity profile. While specific HPLC methods for this compound are not extensively detailed in publicly available literature, general principles of HPLC can be applied. A typical HPLC setup would involve a stationary phase, such as a C18 column, and a mobile phase tailored to achieve optimal separation. The choice of mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water, is critical and would be optimized to ensure a sharp, well-defined peak for this compound, free from interference from starting materials or byproducts. A UV detector is commonly employed for detection, as the phenyl groups in the molecule will exhibit strong UV absorbance.

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Nitriles

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Temperature 30 °C

This table represents a hypothetical set of starting conditions for developing an HPLC method for this compound, based on common practices for similar aromatic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification in this compound Reactions

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile byproducts that may form during the synthesis of this compound. mdpi.com In GC-MS, the sample is first vaporized and separated based on boiling point and polarity in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification. mdpi.com

For instance, in a reaction involving precursors like benzophenone (B1666685) and phenylacetonitrile, GC-MS could detect unreacted starting materials or side-products arising from alternative reaction pathways. The high separation efficiency of GC combined with the definitive identification capabilities of MS makes this technique invaluable for understanding the complete reaction profile and for optimizing reaction conditions to minimize byproduct formation. mdpi.com

Table 2: Potential Byproducts in this compound Synthesis Amenable to GC-MS Analysis

Compound NameMolecular FormulaPotential Origin
BenzophenoneC₁₃H₁₀OUnreacted starting material
PhenylacetonitrileC₈H₇NUnreacted starting material
BenzilC₁₄H₁₀O₂Oxidation side-product
Diphenylacetic acidC₁₄H₁₂O₂Hydrolysis byproduct

In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring of this compound Transformations

In-situ spectroscopic techniques offer a window into chemical reactions as they occur, providing real-time data on the consumption of reactants and the formation of products. This capability is crucial for understanding reaction kinetics and mechanisms involving this compound.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy for this compound Reactions

Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy is a non-destructive, in-situ technique well-suited for monitoring the progress of reactions involving this compound. frontiersin.orgresearchgate.netresearchgate.net An ATR probe can be directly immersed into the reaction mixture, allowing for the continuous collection of IR spectra. researchgate.net The key functional groups in this compound, namely the nitrile (C≡N) and carbonyl (C=O) groups, have distinct and strong absorption bands in the mid-infrared region. The nitrile stretch typically appears around 2250 cm⁻¹, while the carbonyl stretch is observed around 1685 cm⁻¹. nih.gov By tracking the changes in the intensity of these characteristic peaks over time, one can monitor the formation of the product and the disappearance of reactants. This real-time data is invaluable for determining reaction endpoints and for studying the reaction kinetics. frontiersin.orgresearchgate.net

Table 3: Characteristic FT-IR Absorption Frequencies for Monitoring this compound Synthesis

Functional GroupCompound TypeApproximate Wavenumber (cm⁻¹)
C≡NNitrile2250
C=OKetone1685
C-H (aromatic)Phenyl groups3100-3000

Reaction Monitoring NMR Spectroscopy for this compound Synthesis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when used for reaction monitoring, provides detailed structural information about the species present in a reaction mixture over time. news-medical.net This technique can be used to follow the synthesis of this compound by observing the changes in the ¹H and ¹³C NMR spectra. nih.gov For example, the appearance of a new set of signals corresponding to the unique protons and carbons of the this compound molecule, and the simultaneous decrease in the signals of the starting materials, allows for a quantitative assessment of the reaction's progress. news-medical.net

Modern NMR spectrometers can be equipped with flow cells that allow the reaction mixture to be continuously passed through the NMR probe, enabling real-time monitoring. beilstein-journals.org This provides kinetic data and can help in the identification of transient intermediates that might not be observable by other methods. researchgate.netchemrxiv.org The data obtained from reaction monitoring NMR can be used to construct concentration profiles for reactants and products, leading to a deeper understanding of the reaction mechanism and helping to optimize reaction conditions for improved yield and purity. news-medical.netmagritek.com

Table 4: Hypothetical ¹H NMR Chemical Shifts for Reaction Monitoring of this compound Synthesis

Proton EnvironmentStarting Material (e.g., Phenylacetonitrile)Product (this compound)
Aromatic Protons7.2-7.4 ppm7.1-7.6 ppm
Benzylic Protons~3.7 ppm (CH₂)Absent

This table provides an illustrative example of how chemical shifts might change during the synthesis, allowing for reaction monitoring.

Q & A

Q. What are the established synthetic routes for 3-Oxo-2,2,3-triphenylpropanenitrile, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound can be synthesized via Knoevenagel condensation between a benzophenone derivative and malononitrile, catalyzed by a base (e.g., sodium ethoxide or piperidine). Optimal conditions include:

  • Temperature: 0–5°C for controlled reaction kinetics .
  • Solvent: Ethanol or aprotic solvents to minimize side reactions .
  • Purification: Column chromatography or recrystallization to isolate the product. Yield Optimization:
ParameterEffect on Yield
Base strengthHigher basicity accelerates condensation but may promote hydrolysis of nitrile groups.
StoichiometryExcess malononitrile (1.2–1.5 eq) improves conversion of the ketone substrate .

Reference Reactions:

  • Similar compounds (e.g., thiophene analogs) achieve 70–85% yield under optimized conditions .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

Methodological Answer: Key techniques include:

  • FT-IR: Identifies ketone (C=O stretch at ~1700 cm⁻¹) and nitrile (C≡N stretch at ~2200 cm⁻¹) functional groups .
  • NMR:
  • ¹H NMR: Aromatic protons (δ 7.2–7.8 ppm) and methylene protons adjacent to the ketone (δ 3.5–4.0 ppm) .
  • ¹³C NMR: Carbonyl carbon (δ ~200 ppm) and nitrile carbon (δ ~120 ppm) .
    • UV-Vis: π→π* transitions in aromatic and conjugated systems (λmax ~250–300 nm) .
      Data Interpretation Tips:
    • Overlapping signals in aromatic regions may require 2D NMR (e.g., COSY, HSQC) for resolution .

Q. What are the common chemical reactions this compound undergoes, and how do reaction conditions influence product distribution?

Methodological Answer: Primary reactions include:

  • Nucleophilic Addition: The nitrile group reacts with Grignard reagents to form ketones after hydrolysis.
  • Oxidation: The ketone moiety can be oxidized to carboxylic acids under strong oxidizing conditions (e.g., KMnO₄) .
  • Cyclization: Intramolecular reactions (e.g., with amines) yield heterocyclic compounds .

Condition-Dependent Outcomes:

ReactionConditionsMajor Product
Nitrile hydrolysisAcidic (H₂SO₄, H₂O)Carboxylic acid derivative
Reductive aminationH₂/Pd-C, NH₃Secondary amine derivatives

Note: Steric hindrance from triphenyl groups may slow reaction kinetics compared to less substituted analogs .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) be applied to predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • DFT Calculations:
  • HOMO-LUMO Analysis: Predicts electron-rich (HOMO) and electron-deficient (LUMO) regions. For triphenyl derivatives, HOMO is localized on aromatic rings, while LUMO resides on the nitrile and ketone groups .

  • Fukui Indices: Identify nucleophilic (f⁻) and electrophilic (f⁺) sites for reaction planning .

    • Molecular Dynamics: Simulate solvent effects on conformational stability (e.g., toluene vs. DMSO) .

    Case Study:

    • Thiophene analogs show a HOMO-LUMO gap of ~4.5 eV, correlating with experimental UV-Vis data .

Q. What strategies can resolve discrepancies in spectroscopic data interpretation for this compound?

Methodological Answer:

  • Cross-Validation: Combine NMR with high-resolution mass spectrometry (HRMS) to confirm molecular formula .
  • Isotopic Labeling: Use ¹³C-labeled nitrile groups to trace reaction pathways and assign ambiguous NMR signals .
  • Dynamic NMR: Resolve rotational barriers in triphenyl groups by variable-temperature NMR .

Example Contradiction:

  • Conflicting FT-IR peaks for nitrile groups (e.g., shifts due to conjugation) require comparison with computational vibrational spectra .

Q. What are the design considerations for incorporating this compound into advanced materials (e.g., NLO materials)?

Methodological Answer:

  • Structure-Property Relationships:
  • The triphenyl group enhances thermal stability, while the nitrile group contributes to dipole moment alignment in NLO applications .

  • Hyperpolarizability (β): DFT predicts β values >100×10⁻³⁰ esu for derivatives with extended conjugation .

    • Synthetic Modifications:
  • Introduce electron-withdrawing groups (e.g., -CF₃) to enhance nonlinear optical response .

    Experimental Validation:

    • Poled polymer films containing similar compounds exhibit second-harmonic generation (SHG) efficiency comparable to LiNbO₃ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.